3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione - 318271-91-9

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione

Catalog Number: EVT-1379556
CAS Number: 318271-91-9
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation of 8-halogenated xanthines: This approach involves reacting a pre-formed xanthine derivative, typically containing a halogen atom at the 8-position, with an appropriate amine (in this case, morpholine) to introduce the desired substituent [, ].
  • Multi-step synthesis from pyrimidine precursors: This route utilizes pyrimidine derivatives as starting materials and involves a series of cyclization and functional group transformations to build the purine ring system and introduce the desired substituents at different positions [, , ].
Mechanism of Action
  • Adenosine receptor antagonism: Several studies highlight the potential of 8-substituted xanthines, particularly those with arylpiperazine substituents, to act as antagonists at various adenosine receptor subtypes (A1, A2A, A2B, A3) [, , , ]. The exact mechanism of antagonism can involve competitive binding to the receptor, preventing the binding of endogenous adenosine.
  • Other potential targets: While adenosine receptors are considered primary targets, 8-substituted xanthines might also interact with other molecular targets, such as phosphodiesterases, influencing intracellular signaling pathways [, ].

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356, Linagliptin)

    Compound Description: BI 1356, also known as linagliptin, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , , , , ] It is clinically used for treating type 2 diabetes, effectively lowering HbA1c levels by increasing active GLP-1 (glucagon-like peptide-1) levels in the systemic circulation. [, , , , ] Its mechanism of action involves competitive inhibition of DPP-4, thereby prolonging the action of incretin hormones like GLP-1. [, , , , ]

    Relevance: Linagliptin shares a core xanthine structure (3,7-dihydro-purine-2,6-dione) with 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione. Both compounds feature substitutions at the 8-position of the xanthine scaffold, highlighting their structural similarities and potential for similar biological activity profiles. [, , , , ] Notably, the presence of an amino-piperidine substituent at the 8-position in linagliptin is crucial for its DPP-4 inhibitory activity. [, , , , ]

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

    Compound Description: CD1790 is a key metabolite of linagliptin. [] It is formed through a two-step CYP3A4-dependent oxidation of linagliptin to CD10604, followed by a stereoselective reduction by aldo-keto reductases and carbonyl reductases. [] Despite representing over 10% of linagliptin's systemic exposure after oral administration, CD1790 plays a minor role in the overall disposition and elimination of the parent drug. []

    Relevance: CD1790 is structurally analogous to both linagliptin and 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione. It retains the core xanthine scaffold and the 8-(3-substituted-piperidin-1-yl) substituent of linagliptin, with the key difference being the presence of a hydroxy group instead of an amino group at the 3-position of the piperidine ring. [] This highlights the structural modifications possible within this class of compounds while maintaining some degree of biological activity.

7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

    Compound Description: This purine derivative is identified as a potential inhibitor of coronavirus helicases. [] These enzymes are essential for viral replication, making them attractive targets for antiviral drug development. [] While specific mechanisms of action are not detailed in the provided text, the compound's potential antiviral activity underscores the diverse pharmacological potential within the purine class.

    Relevance: This compound shares the core purine-2,6-dione structure with 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione. The presence of a mercapto group at the 8-position and an ethyl group at the 7-position represents points of structural variation. [] Inclusion of this compound highlights how modifications to the core xanthine structure can lead to interactions with different biological targets.

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CVT 6975)

    Compound Description: CVT 6975 is a xanthine-based ligand known for its potency and selectivity towards the human A2B adenosine receptor (AR). [] This selectivity is attributed to the presence of the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety. []

1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] (CH-13584)

    Compound Description: CH-13584, a novel xanthine derivative, shows potent antitussive activity. [] Unlike theophylline, a structurally related compound, CH-13584 doesn't significantly interact with adenosine A1 receptors or inhibit cyclic nucleotide phosphodiesterase, resulting in a distinct pharmacological profile and fewer side effects. []

Properties

CAS Number

318271-91-9

Product Name

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione

IUPAC Name

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione

Molecular Formula

C10H13N5O3

Molecular Weight

251.24g/mol

InChI

InChI=1S/C10H13N5O3/c1-14-7-6(8(16)13-10(14)17)11-9(12-7)15-2-4-18-5-3-15/h2-5H2,1H3,(H,11,12)(H,13,16,17)

InChI Key

WISDVJJIZSKFEJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCOCC3

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.